(10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA

Male fertility ELOVL2 Acyl-CoA profiling

(10Z,13Z,16Z,19Z,22Z)-Octacosapentaenoyl-CoA (C28:5 n-6-CoA) is an ultra-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) belonging to the omega-6 family, formally classified as an unsaturated fatty acyl-CoA resulting from the condensation of coenzyme A with (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoic acid. It serves as the activated thioester substrate for enzymes catalyzing the elongation, desaturation, and incorporation of VLC-PUFAs into complex lipids in mammalian testis, retina, brain, and sperm.

Molecular Formula C49H80N7O17P3S
Molecular Weight 1164.2 g/mol
Cat. No. B15547316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA
Molecular FormulaC49H80N7O17P3S
Molecular Weight1164.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H80N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-40(58)77-33-32-51-39(57)30-31-52-47(61)44(60)49(2,3)35-70-76(67,68)73-75(65,66)69-34-38-43(72-74(62,63)64)42(59)48(71-38)56-37-55-41-45(50)53-36-54-46(41)56/h8-9,11-12,14-15,17-18,20-21,36-38,42-44,48,59-60H,4-7,10,13,16,19,22-35H2,1-3H3,(H,51,57)(H,52,61)(H,65,66)(H,67,68)(H2,50,53,54)(H2,62,63,64)/b9-8-,12-11-,15-14-,18-17-,21-20-/t38-,42-,43-,44+,48-/m1/s1
InChIKeyWUPINJJPVXNFQE-FAQSSOEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(10Z,13Z,16Z,19Z,22Z)-Octacosapentaenoyl-CoA: Ultra-Long-Chain Omega-6 Acyl-CoA for Male Fertility & Retinal Disease Research


(10Z,13Z,16Z,19Z,22Z)-Octacosapentaenoyl-CoA (C28:5 n-6-CoA) is an ultra-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) belonging to the omega-6 family, formally classified as an unsaturated fatty acyl-CoA resulting from the condensation of coenzyme A with (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoic acid [1]. It serves as the activated thioester substrate for enzymes catalyzing the elongation, desaturation, and incorporation of VLC-PUFAs into complex lipids in mammalian testis, retina, brain, and sperm [2]. Unlike common long-chain PUFA-CoAs such as arachidonoyl-CoA (C20:4 n-6) or docosahexaenoyl-CoA (C22:6 n-3), this C28:5 n-6-CoA is synthesized exclusively by the elongases ELOVL2 (in testis) and ELOVL4 (in retina and brain), and its depletion is directly linked to impaired spermatogenesis and autosomal dominant Stargardt macular dystrophy [3].

Why Generic Substitution Fails: Chain-Length and Double-Bond Specificity Dictate Biological Function of (10Z,13Z,16Z,19Z,22Z)-Octacosapentaenoyl-CoA


Generic substitution of (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA with shorter-chain PUFA-CoAs (e.g., arachidonoyl-CoA, C20:4 n-6; docosahexaenoyl-CoA, C22:6 n-3) or with saturated VLCFA-CoAs (e.g., octacosanoyl-CoA, C28:0) is scientifically invalid because the enzymes that process this specific substrate—ELOVL2 and ELOVL4—exhibit strict chain-length and double-bond positional specificity [1]. ELOVL2, for instance, shows highest activity toward C20:4 n-6-CoA and its elongation products, with C28:5 n-6-CoA representing an obligate endpoint in the testicular omega-6 elongation pathway [2]. Critically, dietary supplementation with C22:6 n-3 (DHA) fails to rescue the male infertility phenotype caused by C28:5 n-6 deficiency in Elovl2+/− mice, demonstrating that this VLC-PUFA-CoA cannot be functionally replaced by shorter-chain or omega-3 analogs [3]. Similarly, non-polyunsaturated VLCFA-CoAs such as C28:0-CoA are substrates for distinct ceramide synthases (e.g., CERS3) and do not participate in the VLC-PUFA-specific pathways operative in photoreceptor outer segments or spermatid maturation [4].

Quantitative Differentiation Evidence for (10Z,13Z,16Z,19Z,22Z)-Octacosapentaenoyl-CoA: Comparator-Based Analysis


ELOVL2 Haploinsufficiency: C28:5 n-6-CoA Levels Are Specifically Reduced Relative to Shorter-Chain Omega-6 Acyl-CoAs in Testis

In Elovl2+/− heterozygous mouse testis, acyl-CoA profiling revealed that C28:5 n-6-CoA and C30:5 n-6-CoA levels were significantly reduced compared to wild-type littermates, whereas C22:4 n-6-CoA levels were increased and C22:5 n-6-CoA levels were decreased [1]. The Elovl2−/− null mice exhibited an almost complete loss of C26:5 n-6, C28:5 n-6, and C30:5 n-6 acyl-CoAs, demonstrating that elongation beyond C24:5 n-6 is exclusively dependent on ELOVL2 activity in testis [1]. This chain-length-specific dependence is not observed for the saturated VLCFA-CoA elongation system, where ELOVL1 and ELOVL3 can partially compensate.

Male fertility ELOVL2 Acyl-CoA profiling

ELOVL4 Substrate Chain-Length Threshold: Only C26-CoA and Longer Are Efficiently Elongated to C28–C38 VLC-PUFAs in Retina

Gain-of-function studies in cell lines expressing ELOVL4 demonstrated that this elongase specifically converts C26-CoA substrates to C28–C38 VLC-PUFA products; shorter-chain substrates (C20–C24-CoA) are poorly utilized [1]. When ELOVL4-expressing cells were supplemented with 20:5 n-3 or 22:6 n-3, the predominant elongation products were C28–C38 VLC-PUFAs, indicating a strict chain-length threshold at C26 for efficient condensation [1]. In contrast, ELOVL2 and ELOVL5 preferentially elongate C18–C22 substrates and cannot efficiently produce C28+ products.

ELOVL4 Retinal VLC-PUFA Substrate specificity

Diagnostic 28:5/22:0 Ratio in Stargardt Disease: C28:5 n-6-CoA as a Biomarker That Distinguishes Pathogenic ELOVL4 Mutations from Other Retinal Dystrophies

Lipidomic profiling of plasma and red blood cells from patients with autosomal dominant Stargardt disease (STGD3) caused by ELOVL4 mutations revealed a characteristic elevation of the 28:5/22:0 fatty acid ratio, used as a diagnostic criterion to distinguish STGD3 from other macular dystrophies [1]. The ratio specifically reflects the accumulation of C28:5 n-6 relative to C22:0, indicating a bottleneck in ELOVL4-dependent VLC-PUFA synthesis that does not affect saturated VLCFA metabolism.

Stargardt disease VLC-PUFA biomarker Lipidomics

Tissue-Restricted Expression vs. Ubiquitous Shorter-Chain PUFA-CoAs: C28:5 n-6-CoA Is Confined to Testis, Sperm, Retina, and Brain

Unlike arachidonoyl-CoA (C20:4 n-6-CoA) and docosahexaenoyl-CoA (C22:6 n-3-CoA), which are broadly distributed across mammalian tissues, C28:5 n-6-CoA is restricted to tissues expressing ELOVL2 and/or ELOVL4: testis, spermatozoa, retina, and specific brain regions [1]. This restricted distribution is functionally significant—Elovl2−/− mice exhibit complete arrest of spermatogenesis with seminiferous tubules containing only spermatogonia and primary spermatocytes, a phenotype not observed in mice deficient in shorter-chain PUFA synthesis [2].

Tissue specificity VLC-PUFA distribution ELOVL2/ELOVL4 expression

Omega-6 vs. Omega-3 Isomer Specificity: Dietary DHA Cannot Compensate for C28:5 n-6-CoA Deficiency in Male Fertility

Dietary supplementation with C22:6 n-3 (DHA) for 3 months failed to restore male fertility in Elovl2+/− mice, despite normalization of serum C22:6 n-3 levels [1]. This demonstrates that the C28:5 n-6-CoA-dependent pathway in spermatid maturation cannot be compensated by the omega-3 VLC-PUFA elongation pathway, establishing omega-6 specificity as a functional requirement.

Omega-6 specificity Dietary rescue ELOVL2

Chain-Length Discrimination by Ceramide Synthase 3: Polyunsaturated C28:5-CoA vs. Saturated C28:0-CoA Substrate Preference

Ceramide synthase 3 (CERS3) is the only ceramide synthase isoform active with ultra-long-chain acyl-CoA donors (≥C28), but its activity toward polyunsaturated C28:5-CoA versus saturated C28:0-CoA has not been directly compared in published kinetic studies [1]. However, CERS3's role in epidermal acylceramide synthesis primarily utilizes saturated and monounsaturated VLCFA-CoAs; polyunsaturated C28:5-CoA is preferentially channeled into VLC-PUFA-specific pathways (ELOVL4-dependent) rather than ceramide synthesis [2]. This partition underscores the functional specialization of C28:5 n-6-CoA relative to its saturated counterpart.

Ceramide synthase CERS3 Acyl-CoA substrate specificity

High-Impact Research and Industrial Application Scenarios for (10Z,13Z,16Z,19Z,22Z)-Octacosapentaenoyl-CoA


In Vitro Reconstitution of the Testicular ELOVL2-Dependent VLC-PUFA Elongation Pathway for Male Fertility Studies

Use (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA as the authentic substrate for ELOVL2 or ELOVL4 enzyme assays to characterize the condensation step that produces C30:5 n-6-CoA. This is essential for in vitro studies of spermatogenesis defects linked to ELOVL2 haploinsufficiency, where C28:5 n-6-CoA levels are specifically reduced [1]. Shorter-chain substitutes (C22:5 n-6-CoA, C24:5 n-6-CoA) cannot recapitulate the physiological substrate-product relationship.

Lipidomic Standard for VLC-PUFA Profiling in Stargardt Disease Diagnostics and Biomarker Development

Employ the compound as a quantitative reference standard in LC-MS/MS lipidomic workflows for measuring the diagnostically relevant 28:5/22:0 ratio in plasma or erythrocytes of patients suspected of having ELOVL4-associated Stargardt disease (STGD3) [2]. The compound serves as both a retention time calibrant and a response factor standard for accurate quantification of endogenous C28:5 n-6 levels.

Substrate Specificity Profiling of Ultra-Long-Chain Ceramide Synthase 3 (CERS3) vs. ELOVL4: Resolving Acyl-CoA Metabolic Partitioning

Conduct competitive substrate utilization assays comparing (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA with octacosanoyl-CoA (C28:0-CoA) to determine whether CERS3 discriminates between polyunsaturated and saturated C28-CoA substrates [3]. This addresses a critical gap in understanding the metabolic partitioning of ultra-long-chain acyl-CoAs between sphingolipid and phospholipid synthesis pathways.

Omega-6 vs. Omega-3 VLC-PUFA-CoA Functional Comparison in Spermatid Maturation Models

Use the compound alongside its omega-3 isomer (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA to test whether the omega-6 double-bond configuration is a strict structural requirement for incorporation into spermatid plasma membrane phospholipids or for signaling functions essential to haploid spermatid maturation [4]. This addresses the irreplaceability of omega-6 VLC-PUFAs demonstrated in Elovl2+/− dietary rescue experiments.

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